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Compound of Interest

Compound Name: 3-Undecyne

Cat. No.: B1582261

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the *H and *3C Nuclear Magnetic
Resonance (NMR) spectroscopic data for 3-undecyne and related internal and terminal
alkynes. Due to the limited availability of directly published experimental spectra for 3-
undecyne, this guide presents a predicted dataset based on established spectroscopic
principles and data from analogous compounds. This information is intended to serve as a
valuable reference for the identification and characterization of 3-undecyne and similar
molecules in a research and development setting.

Data Presentation: NMR Spectral Data Comparison

The following tables summarize the predicted *H and 3C NMR spectral data for 3-undecyne
and the experimental data for the comparable compounds, 1-undecyne and 5-dodecyne.

Table 1: *H NMR Spectral Data
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. . Coupling
Carbon Chemical Shift L
Compound . Multiplicity Constant (J,
Position (0, ppm)
Hz)

3-Undecyne

, 1 0.91 t 7.4
(Predicted)
2 2.14 tq 7.4,2.6
5 2.14 t 7.0
6-10 1.25-1.40 m -
11 0.89 t 7.1
1-Undecyne 1 1.94 t 2.7
3 2.18 dt 7.1,2.7
4 1.52 p 7.1
5-10 1.28 m -
11 0.88 t 6.9
5-Dodecyne 1,12 0.90 t 7.2
2,11 1.40 sextet 7.2
3,10 1.30 m -
4,9 2.14 t 7.0

Abbreviations: t = triplet, tq = triplet of quartets, m = multiplet, dt = doublet of triplets, p = pentet

Table 2: 13C NMR Spectral Data
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Compound Carbon Position Chemical Shift (6, ppm)
3-Undecyne (Predicted) 1 13.6
2 12.4

3 80.5

4 80.8

5 18.7

6 314

7 28.9

8 29.1

9 22.6

10 31.8

11 141

1-Undecyne 1 68.3
2 84.3

3 18.5

4 28.5

5 28.8

6 29.2

7 29.3

8 29.1

9 31.9

10 22.7

11 141

5-Dodecyne 1,12 14.0
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2,11 22.5
3,10 31.4
4,9 19.1
58 80.5
6,7 80.5

Experimental Protocols
General Procedure for *H and **C NMR Spectroscopy

Sample Preparation:
» Weigh approximately 5-10 mg of the liquid alkyne sample into a clean, dry NMR tube.

o Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) to the NMR
tube.

o Cap the NMR tube and gently invert it several times to ensure the sample is thoroughly

mixed and a homogeneous solution is formed.

Instrumental Analysis:

The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

e For H NMR, the spectral width is set to approximately 16 ppm, centered around 6 ppm. A
sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

e For 3C NMR, the spectral width is set to approximately 250 ppm, centered around 100 ppm.
A larger number of scans (e.g., 1024 or more) are typically required due to the lower natural
abundance of the 13C isotope. Proton decoupling is employed to simplify the spectrum to

singlets for each unique carbon.

e The acquired data is processed using appropriate software. This includes Fourier
transformation, phase correction, and baseline correction. Chemical shifts are referenced to
the residual solvent peak (e.g., CDCls at 7.26 ppm for *H and 77.16 ppm for 3C).
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Mandatory Visualization

The following diagram illustrates the logical workflow for the assignment of signals in the
predicted *H NMR spectrum of 3-undecyne.

Predicted 1H NMR Spectrum of 3-Undecyne
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Caption: Predicted *H NMR Signal Assignment for 3-Undecyne.

e To cite this document: BenchChem. [A Comparative Guide to the *H and 3C NMR
Characterization of 3-Undecyne]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582261#1h-and-13c-nmr-characterization-of-3-
undecyne]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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